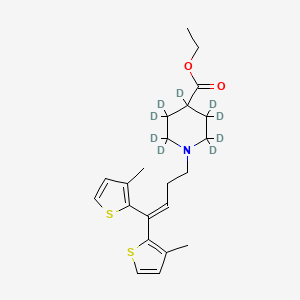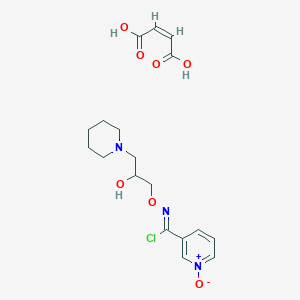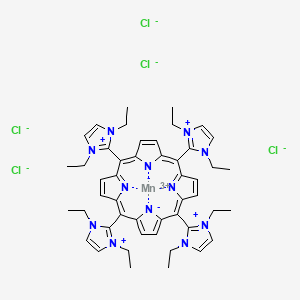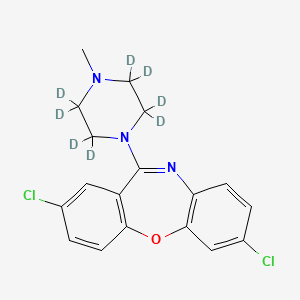
tert-Butyl 2-amino-4-chloro-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-amino-4-chloro-5-methoxybenzoate is an organic compound with the molecular formula C12H16ClNO3. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-4-chloro-5-methoxybenzoate typically involves multiple steps. One common method starts with the esterification of 2-amino-4-chloro-5-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-amino-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Tert-Butyl 2-amino-4-chloro-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-chloro-5-methoxybenzoate: Lacks the amino group, making it less reactive in certain biochemical applications.
tert-Butyl 2-amino-5-methoxybenzoate:
tert-Butyl 2-amino-4-chlorobenzoate: Lacks the methoxy group, altering its chemical properties and reactivity.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-chloro-5-methoxybenzoate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-5-10(16-4)8(13)6-9(7)14/h5-6H,14H2,1-4H3 |
InChI Key |
BJOGLRHFYXIYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)



![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)



![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
